molecular formula C9H10FN3O3 B1670336 Dexelvucitabine CAS No. 134379-77-4

Dexelvucitabine

Katalognummer: B1670336
CAS-Nummer: 134379-77-4
Molekulargewicht: 227.19 g/mol
InChI-Schlüssel: HSBKFSPNDWWPSL-CAHLUQPWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dexelvucitabin ist ein Cytidin-Nukleosid-Analogon und ein Nukleosid-Reverse-Transkriptase-Inhibitor. Es wurde ursprünglich als experimentelles Mittel zur Behandlung von Human-Immundefizienz-Virus-Infektionen entwickelt. Dexelvucitabin hemmt die Replikation des Humanen Immundefizienzvirus-1 in vitro .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Dexelvucitabine is a cytidine nucleoside analog that inhibits HIV-1 replication. It has been shown to have a long intracellular half-life and can effectively inhibit both wild-type and mutant strains of HIV-1. The compound's mechanism involves the formation of this compound triphosphate (DFC-TP), which competes with natural nucleotides for incorporation into viral DNA during reverse transcription.

Table 1: Key Pharmacological Properties of this compound

PropertyDescription
Chemical StructureCytidine nucleoside analog
Mechanism of ActionInhibition of HIV-1 reverse transcriptase
Half-LifeLong intracellular half-life
Resistance ProfileEffective against M184V and thymidine analogue mutations

Clinical Trials and Efficacy

This compound advanced to Phase II clinical trials where it demonstrated a reduction in viral load among HIV-infected patients. However, the trials revealed significant safety issues, including a high incidence of grade 4 hyperlipasemia, leading to the cessation of further development.

Case Study Insights

  • Study 203 : This Phase II trial reported a 50% incidence rate of grade 4 hyperlipasemia when this compound was combined with didanosine (ddI). The trial highlighted that while this compound showed antiviral activity, its safety profile was unacceptable for continued use .
  • Combination Therapy Studies : Research indicated that combining this compound with lamivudine (3TC) resulted in additive-to-synergistic effects in primary human peripheral blood mononuclear cells infected with HIV-1. However, high concentrations of 3TC adversely affected DFC-TP levels, suggesting careful dose management is necessary when using these drugs together .
  • Resistance Mechanisms : The emergence of resistance mutations such as K65R in HIV-1 was noted during treatment with this compound. Studies showed that certain mutations could significantly reduce the drug's efficacy, emphasizing the need for ongoing monitoring in clinical settings .

Biochemische Analyse

Biochemical Properties

Dexelvucitabine plays a significant role in biochemical reactions as a nucleoside reverse transcriptase inhibitor. It inhibits the replication of HIV-1 by interacting with the reverse transcriptase enzyme, thereby preventing the synthesis of viral DNA from RNA. This interaction is crucial for its antiviral activity. This compound also interacts with other biomolecules such as cellular kinases, which phosphorylate the compound to its active triphosphate form .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In HIV-infected cells, it inhibits viral replication, leading to a decrease in viral load. This compound influences cell signaling pathways by interfering with the reverse transcription process, which is essential for viral replication. Additionally, this compound can impact gene expression and cellular metabolism by integrating into the host cell’s DNA, leading to potential cytotoxic effects .

Molecular Mechanism

The molecular mechanism of this compound involves its incorporation into the viral DNA during reverse transcription. Once phosphorylated to its active form, this compound triphosphate competes with natural nucleotides for incorporation into the viral DNA. This incorporation results in chain termination, effectively halting viral replication. This compound also inhibits the activity of the reverse transcriptase enzyme, further preventing the synthesis of viral DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term efficacy. Studies have shown that this compound can maintain its antiviral activity for extended periods in vitro. Its long-term effects on cellular function, including potential cytotoxicity, have been a concern, leading to the discontinuation of its development .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it has shown efficacy in reducing viral load. At higher doses, this compound has been associated with toxic effects, including hyperlipasemia and potential damage to pancreatic cells. These adverse effects highlight the importance of determining the optimal dosage to balance efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes phosphorylation by cellular kinases to form its active triphosphate metabolite, which is essential for its antiviral activity. The compound is also subject to deamination and other metabolic processes that can influence its efficacy and toxicity. Understanding these pathways is crucial for optimizing its therapeutic use .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It relies on nucleoside transporters for cellular uptake and is distributed to different cellular compartments where it exerts its antiviral effects. The compound’s distribution can affect its localization and accumulation, influencing its overall efficacy and potential toxicity .

Subcellular Localization

This compound’s subcellular localization is primarily within the nucleus, where it integrates into the host cell’s DNA. This localization is critical for its antiviral activity, as it allows the compound to interfere with viral replication. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .

Vorbereitungsmethoden

Der Syntheseweg für Dexelvucitabin umfasst die Herstellung von 2’,3’-Didehydro-2’,3’-Dideoxy-5-Fluorcytidin. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung spezifischer Reagenzien und Katalysatoren, um die gewünschten chemischen Umwandlungen zu erreichen. Industrielle Produktionsmethoden für Dexelvucitabin würden wahrscheinlich die großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Dexelvucitabin durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Reagenzien sind Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.

    Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reagenzien sind Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

    Substitution: Diese Reaktion beinhaltet die Ersetzung eines Atoms oder einer Atomgruppe durch ein anderes.

Vergleich Mit ähnlichen Verbindungen

Dexelvucitabin ähnelt anderen Nukleosid-Reverse-Transkriptase-Inhibitoren wie Lamivudin und Zidovudin. Es besitzt einzigartige strukturelle Merkmale, darunter das Vorhandensein eines Fluoratoms und eines Dihydrofuranrings, die zu seinen spezifischen chemischen Eigenschaften und seinem Wirkmechanismus beitragen. Weitere ähnliche Verbindungen sind:

Die Einzigartigkeit von Dexelvucitabin liegt in seiner spezifischen chemischen Struktur und seiner potenziellen, wenn auch letztendlich erfolglosen Anwendung bei der Behandlung von Human-Immundefizienz-Virus-Infektionen.

Biologische Aktivität

Dexelvucitabine, also known as DFC or Reverset, is a nucleoside reverse transcriptase inhibitor (NRTI) that has been investigated for its potential in the treatment of HIV-1. Despite its promising antiviral activity, the development of this compound has faced significant challenges due to safety concerns. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, efficacy, and associated adverse effects.

Overview of this compound

This compound is a β-D-2′,3′-didehydro-2′,3′-dideoxy-5-fluorocytidine designed to inhibit the replication of HIV by targeting reverse transcriptase. It was developed as part of the next generation of NRTIs with enhanced activity against HIV strains resistant to existing therapies.

Pharmacokinetics

This compound exhibits a long half-life, approximately 100 hours, which allows for once-daily dosing. The pharmacokinetic profile shows variable bioavailability influenced by interactions with other drugs, particularly ritonavir, which can inhibit efflux transporters in the gut .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Half-life~100 hours
BioavailabilityVariable
Maximum Concentration (Cmax)Dependent on dosage
Area Under Curve (AUC)Dose-dependent

Antiviral Activity

In vitro studies have demonstrated that this compound has a significantly improved antiviral effect against wild-type HIV isolates compared to other NRTIs like lamivudine. The 50% inhibitory concentration (IC50) for this compound is approximately 1 ng/ml in peripheral blood mononuclear cells (PBMCs) . Furthermore, it shows enhanced activity against nucleoside-resistant variants of HIV, particularly those with mutations associated with resistance to zidovudine and tenofovir .

Combination Therapy and Drug Interactions

Research indicates that this compound can be effectively combined with other antiretroviral agents such as lamivudine. Studies have shown additive to synergistic effects when these drugs are used together in infected PBMCs . However, high concentrations of lamivudine can reduce the levels of this compound metabolites, suggesting a potential need for dose adjustments when used in combination .

Clinical Trials and Efficacy

This compound advanced to Phase II clinical trials where it demonstrated log reductions in viral load. For instance, single doses of 50 mg, 100 mg, and 200 mg resulted in reductions of −0.45, −0.42, and −0.27 log10 copies/ml respectively . However, clinical development was halted due to safety concerns arising from high incidences of grade 4 hyperlipasemia observed during trials. Specifically, a study reported a 40% incidence rate of this condition when administered at higher doses without concurrent use of lamivudine or emtricitabine .

Table 2: Clinical Trial Results for this compound

Dose (mg)Log Reduction in Viral LoadIncidence of Grade 4 Hyperlipasemia
50-0.45Not reported
100-0.42Not reported
200-0.2740%

Safety Profile

The primary safety concern associated with this compound is its potential to cause hyperlipasemia and pancreatitis. In Phase II trials, participants taking higher doses exhibited an unacceptably high incidence of these adverse effects . Due to these findings, further development was deemed not in the best interest of patients.

Eigenschaften

IUPAC Name

4-amino-5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h1-3,5,7,14H,4H2,(H2,11,12,15)/t5-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBKFSPNDWWPSL-CAHLUQPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(OC1CO)N2C=C(C(=NC2=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[C@@H](O[C@@H]1CO)N2C=C(C(=NC2=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20158678
Record name Dexelvucitabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20158678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134379-77-4
Record name Reverset
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134379-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexelvucitabine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134379774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexelvucitabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12470
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dexelvucitabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20158678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEXELVUCITABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU8SPJ271W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dexelvucitabine
Reactant of Route 2
Dexelvucitabine
Reactant of Route 3
Dexelvucitabine
Reactant of Route 4
Dexelvucitabine
Reactant of Route 5
Reactant of Route 5
Dexelvucitabine
Reactant of Route 6
Dexelvucitabine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.